5,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
5,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with dimethyl and methylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethyl-2,4-dihydroxypyrimidine.
Chlorination: The hydroxyl groups are converted to chlorides using phosphorus oxychloride and N,N-dimethylaniline.
Substitution: The resulting 5,6-dimethyl-2,4-dichloropyrimidine is then reacted with 4-methylpiperazine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted pyrimidine derivative.
Scientific Research Applications
5,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound could be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-5,6-dimethylpyrimidine: A precursor in the synthesis of the target compound.
5,6-Dimethyl-2,4-dichloropyrimidine: An intermediate in the synthetic route.
Uniqueness
5,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4,5-dimethyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-9(2)12-11(13-10(8)16)15-6-4-14(3)5-7-15/h4-7H2,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSPQPSXSROMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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